molecular formula C19H23N3O4 B2855263 N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(3-hydroxypropyl)oxalamide CAS No. 898416-31-4

N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(3-hydroxypropyl)oxalamide

Cat. No.: B2855263
CAS No.: 898416-31-4
M. Wt: 357.41
InChI Key: AVIHTUFPXSFQOW-UHFFFAOYSA-N
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Description

N1-(2-(Furan-2-yl)-2-(Indolin-1-yl)ethyl)-N2-(3-Hydroxypropyl)Oxalamide is an oxalamide derivative characterized by a furan-indolin-ethyl moiety linked to a 3-hydroxypropyl group via an oxalamide bridge. The compound’s unique features include:

  • Indolin-1-yl group: May influence receptor binding affinity, particularly in neurological or metabolic pathways.
  • 3-Hydroxypropyl chain: Enhances hydrophilicity compared to alkyl or aromatic substituents in other oxalamides.

Properties

IUPAC Name

N'-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-N-(3-hydroxypropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4/c23-11-4-9-20-18(24)19(25)21-13-16(17-7-3-12-26-17)22-10-8-14-5-1-2-6-15(14)22/h1-3,5-7,12,16,23H,4,8-11,13H2,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVIHTUFPXSFQOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(CNC(=O)C(=O)NCCCO)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Antiviral Properties

Research indicates that compounds similar to N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(3-hydroxypropyl)oxalamide exhibit significant antiviral activities. For instance, derivatives have shown potent inhibitory effects against viruses including hepatitis C virus (HCV), Epstein-Barr virus (EBV), and cytomegalovirus (CMV). These antiviral properties are attributed to their ability to interact with viral enzymes or receptors.

Anticancer Activity

In vitro studies demonstrate that derivatives of this compound can inhibit cancer cell proliferation. For example, compounds with similar structures have shown promising results in inhibiting the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.

Mechanism of Action :

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in viral replication or cancer cell metabolism.
  • Receptor Modulation : Interaction with cellular receptors may alter signaling pathways that lead to growth inhibition or apoptosis.

Antiviral Efficacy

A study on a derivative demonstrated significant antiviral activity against HCV with an IC50 value of 10 µM, indicating its potential as a therapeutic agent in viral infections.

Anticancer Effects

Research revealed that derivatives exhibited significant cytotoxicity against breast cancer cells, with IC50 values ranging from 5 to 15 µM. The studies highlighted the importance of structural modifications in enhancing biological activity.

Comparison with Similar Compounds

Structural Analogues and Functional Groups

The following table summarizes key structural and functional differences between the target compound and related oxalamides:

Compound Name Substituents (N1) Substituents (N2) Key Functional Groups References
Target Compound 2-(Furan-2-yl)-2-(indolin-1-yl)ethyl 3-Hydroxypropyl Furan, indoline, hydroxypropyl
S336 (N1-(2,4-Dimethoxybenzyl)-N2-(2-(Pyridin-2-yl)ethyl)Oxalamide) 2,4-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl Methoxybenzyl, pyridine
No. 1768 (N1-(2,4-Dimethoxybenzyl)-N2-(2-(Pyridin-2-yl)ethyl)Oxalamide) 2,4-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl Methoxybenzyl, pyridine
No. 1769 (N1-(2-Methoxy-4-Methylbenzyl)-N2-(2-(5-Methylpyridin-2-yl)ethyl)Oxalamide) 2-Methoxy-4-methylbenzyl 2-(5-Methylpyridin-2-yl)ethyl Methylpyridine, methoxybenzyl
N1-(Adamant-2-yl)-N2-(4-Chlorobenzyloxy)Oxalamide Adamant-2-yl 4-Chlorobenzyloxy Adamantane, chlorobenzyl

Key Observations :

  • The target compound’s indolin-1-yl and furan groups differentiate it from flavoring-focused oxalamides (e.g., S336), which prioritize pyridine and methoxybenzyl groups for taste modulation .

Metabolic and Toxicological Profiles

Data from structurally related oxalamides suggest metabolic stability in the oxalamide backbone but variability in substituent-driven pathways:

Compound Metabolic Pathway NOEL (mg/kg/day) Regulatory Status
S336 (No. 1768) Rapid metabolism in rat hepatocytes; no amide hydrolysis observed. Oxidative pathways dominate . 100 (rat, 93-day study) Approved globally (FEMA 4233) as savory flavoring agent .
No. 1776 (N-[(Ethoxycarbonyl)methyl]-p-Menthane-3-Carboxamide) Hydrolysis via ester cleavage; minimal amide hydrolysis . 8 (rat, 28-day study) Approved with usage limits .
Target Compound Inferred: Likely undergoes hydroxylation (hydroxypropyl) and heterocyclic oxidation (furan/indoline). No direct data available. Inferred: Similar to S336 if metabolic stability is maintained. Not reported in regulatory documents.

Key Observations :

  • S336’s high NOEL (100 mg/kg/day) reflects low systemic toxicity, attributed to rapid metabolism without toxic intermediate accumulation .
  • The target compound’s 3-hydroxypropyl group may undergo glucuronidation, enhancing excretion efficiency compared to purely aromatic analogs.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(3-hydroxypropyl)oxalamide, and what reaction conditions are critical for optimizing yield?

  • Methodology : The synthesis typically involves multi-step reactions:

  • Intermediate preparation : Furan-2-yl and indolin-1-yl moieties are synthesized separately via nucleophilic substitution or coupling reactions.
  • Oxalamide formation : The oxalic acid derivative is coupled with intermediates using carbodiimide-based reagents (e.g., DCC/HOBt) under inert conditions (N₂/Ar) .
  • Purification : Column chromatography or recrystallization ensures purity (>95% by HPLC).
    • Critical conditions : Temperature control (0–25°C), anhydrous solvents (e.g., THF/DCM), and pH stabilization (via triethylamine) minimize side reactions .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Analytical techniques :

  • NMR spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., indolin NH at δ 8.2–8.5 ppm, furan O-linked protons at δ 6.3–7.1 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., m/z 413.18 [M+H]⁺) .
  • XRD or FTIR : Optional for crystallinity or functional group validation .

Q. What preliminary assays are recommended to evaluate its biological activity?

  • In vitro screening :

  • Enzyme inhibition : Use fluorescence-based assays (e.g., kinase or protease targets) at 1–100 µM concentrations .
  • Cell viability : MTT assay in cancer lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
  • Binding studies : Surface Plasmon Resonance (SPR) for affinity measurements (KD) with immobilized receptors .

Advanced Research Questions

Q. How can contradictory data on this compound’s solubility and bioavailability be resolved?

  • Strategies :

  • Solubility enhancement : Co-solvent systems (e.g., PEG-400/water) or nanoformulation (liposomes) .
  • Bioavailability studies : Parallel artificial membrane permeability assay (PAMPA) vs. in vivo PK profiling in rodents .
    • Data reconciliation : Meta-analysis of pH-dependent solubility curves and computational modeling (e.g., COSMO-RS) .

Q. What strategies optimize the compound’s selectivity for specific biological targets?

  • Approaches :

  • Structure-activity relationship (SAR) : Synthesize analogs with modified substituents (e.g., halogenated indolin or hydroxypropyl chain variants) .
  • Molecular docking : Use AutoDock Vina to predict binding modes against crystallographic protein structures (e.g., PDB entries) .
  • Functional assays : Compare off-target effects via proteome-wide activity profiling .

Q. How do furan and indolin moieties influence the compound’s metabolic stability?

  • Metabolic pathways :

  • Cytochrome P450 screening : Incubate with human liver microsomes (HLMs) to identify oxidation sites (e.g., furan ring oxidation) .
  • Stability assays : LC-MS/MS quantifies parent compound degradation in simulated gastric/intestinal fluids .
    • Design modifications : Introduce electron-withdrawing groups (e.g., -CF₃) on indolin to reduce CYP-mediated metabolism .

Key Considerations for Researchers

  • Contradictory evidence : Cross-validate biological data using orthogonal assays (e.g., SPR + cellular thermal shift assay) .
  • Scalability : Transition from batch to flow chemistry for intermediates to improve reproducibility .
  • Data gaps : Prioritize in silico ADMET predictions (e.g., SwissADME) to guide experimental design .

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